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molecular formula C5H5BrN2OS B8551677 N-(5-bromothiazol-4-yl)acetamide

N-(5-bromothiazol-4-yl)acetamide

Cat. No. B8551677
M. Wt: 221.08 g/mol
InChI Key: LELIMDVSQMEEGE-UHFFFAOYSA-N
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Patent
US09388180B2

Procedure details

1-Bromopyrrolidine-2,5-dione (0.48 g, 2.67 mmol) was added to the solution of N-(thiazol-4-yl)acetamide (0.38 g, 2.67 mmol) in AcOH/THF (10 mL/10 mL). The mixture was heated to 25° C. for 2 h. The solvent was removed and the solution was adjusted to pH˜9 with 2 N NaOH solution. It was extracted with EA (3×50 mL), the combined organic phase was washed with brine, dried with Na2SO4 and concentrated to give the title compound (1.32 g, 1.45 mmol, 54.2%) as light yellow solid.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
AcOH THF
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
54.2%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[S:9]1[CH:13]=[C:12]([NH:14][C:15](=[O:17])[CH3:16])[N:11]=[CH:10]1>CC(O)=O.C1COCC1>[Br:1][C:13]1[S:9][CH:10]=[N:11][C:12]=1[NH:14][C:15](=[O:17])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.38 g
Type
reactant
Smiles
S1C=NC(=C1)NC(C)=O
Name
AcOH THF
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
EXTRACTION
Type
EXTRACTION
Details
It was extracted with EA (3×50 mL)
WASH
Type
WASH
Details
the combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N=CS1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.45 mmol
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 54.2%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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